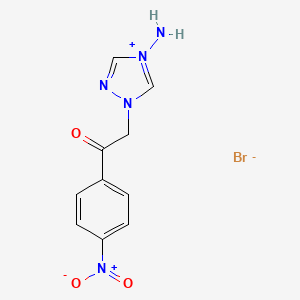
2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide is a chemical compound that features a triazolium ring and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide typically involves the following steps:
Formation of the Triazolium Ring: The triazolium ring can be synthesized by reacting an appropriate amine with a nitrile under acidic conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the triazolium intermediate.
Bromide Addition: The final step involves the addition of bromide to form the bromide salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the triazolium ring.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the triazolium ring or nitrophenyl group.
Reduction: The major product is typically the corresponding amine derivative.
Substitution: Substituted derivatives of the nitrophenyl group are common products.
Aplicaciones Científicas De Investigación
2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it useful in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies involving enzyme inhibition or protein binding.
Mecanismo De Acción
The mechanism of action of 2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide involves its interaction with molecular targets such as enzymes or receptors. The triazolium ring and nitrophenyl group can participate in binding interactions, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide
- 2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-chlorophenyl)ethanone;bromide
Uniqueness
2-(4-Amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N5O3.BrH/c11-13-6-12-14(7-13)5-10(16)8-1-3-9(4-2-8)15(17)18;/h1-4,6-7H,5,11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVYVKKWVCMTDP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=[N+](C=N2)N)[N+](=O)[O-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(3-fluorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4916780.png)
![3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-phenylbenzamide](/img/structure/B4916787.png)

![2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B4916792.png)
![1-(4-nitrophenyl)-3-(4-pyridinyl)benzo[f]quinoline](/img/structure/B4916798.png)

![(5E)-3-[(3-nitrophenyl)methyl]-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4916820.png)
![2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine hydrochloride](/img/structure/B4916831.png)
![1-cyclohexyl-2-(2-furylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4916848.png)
![N-(2-chlorophenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4916852.png)
![3,5-DICHLORO-2-(3-METHYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE](/img/structure/B4916864.png)
![butyl [5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4916870.png)
![3-chloro-4-methoxy-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B4916873.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]acetohydrazide](/img/structure/B4916877.png)
